Cas no 4406-41-1 (2-methyl-N-phenylpropanamide)

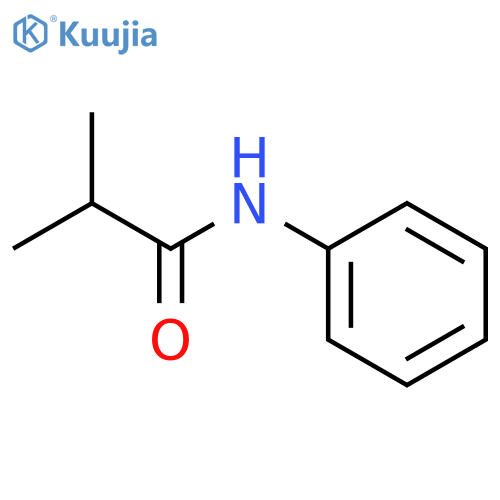

2-methyl-N-phenylpropanamide structure

商品名:2-methyl-N-phenylpropanamide

CAS番号:4406-41-1

MF:C10H13NO

メガワット:163.216322660446

CID:830323

2-methyl-N-phenylpropanamide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-phenylpropanamide

- 2-METHYL-N-PHENYL-PROPANAMIDE

- i-Butyranilide

- Isobutyric acid anilide

- Propanamide, 2-methyl-N-phenyl-

-

- インチ: InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

- InChIKey: WDRCPKDLZOQCFU-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(=O)Nc1ccccc1

計算された属性

- せいみつぶんしりょう: 163.09979

じっけんとくせい

- PSA: 29.1

- LogP: 2.35410

2-methyl-N-phenylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00E041-2.5g |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 2.5g |

$752.00 | 2024-05-02 | |

| 1PlusChem | 1P00E041-250mg |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 250mg |

$186.00 | 2024-05-02 | |

| Aaron | AR00E0CD-250mg |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 250mg |

$170.00 | 2025-02-14 | |

| 1PlusChem | 1P00E041-5g |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 5g |

$1082.00 | 2024-05-02 | |

| 1PlusChem | 1P00E041-100mg |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 100mg |

$148.00 | 2024-05-02 | |

| Aaron | AR00E0CD-100mg |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 100mg |

$126.00 | 2025-02-14 | |

| A2B Chem LLC | AG52529-2.5g |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 2.5g |

$623.00 | 2024-04-20 | |

| A2B Chem LLC | AG52529-5g |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 5g |

$904.00 | 2024-04-20 | |

| A2B Chem LLC | AG52529-10g |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 10g |

$1324.00 | 2024-04-20 | |

| Aaron | AR00E0CD-500mg |

2-METHYL-N-PHENYL-PROPANAMIDE |

4406-41-1 | 95% | 500mg |

$296.00 | 2025-02-14 |

2-methyl-N-phenylpropanamide 関連文献

-

Xiaoshuang Gao,Chengyang Li,Yao Yuan,Xiaomin Xie,Zhaoguo Zhang Org. Biomol. Chem. 2020 18 263

-

Francesca Olimpieri,Maria Cristina Bellucci,Tommaso Marcelli,Alessandro Volonterio Org. Biomol. Chem. 2012 10 9538

-

3. Chemistry of 2-bromo-2-methylpropanamides. Synthesis and solvolytic behaviour of oxazolidinones and spiro-oxazolidinonesPaolo Scrimin,Giorgio Cavicchioni,Ferruccio D'Angeli,Amiram Goldblum,Flavio Maran J. Chem. Soc. Perkin Trans. 1 1988 43

-

Gao-Hui Pan,Ren-Jie Song,Jin-Heng Li Org. Chem. Front. 2018 5 179

-

Yunhe Lv,Weiya Pu,Shukuan Mao,Xiaoran Ren,Yingtao Wu,Hao Cui RSC Adv. 2017 7 41723

4406-41-1 (2-methyl-N-phenylpropanamide) 関連製品

- 6625-74-7(N-Pivaloylaniline)

- 59690-89-0(N-(4-Aminophenyl)propanamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量